N-(2,4-dimethoxyphenyl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide
Description
Properties
CAS No. |
577999-56-5 |
|---|---|
Molecular Formula |
C20H21N3O4S3 |
Molecular Weight |
463.6 g/mol |
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[[5-[(4-methoxyphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C20H21N3O4S3/c1-25-14-6-4-13(5-7-14)11-28-19-22-23-20(30-19)29-12-18(24)21-16-9-8-15(26-2)10-17(16)27-3/h4-10H,11-12H2,1-3H3,(H,21,24) |
InChI Key |
ORPATRGLCJROIQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)NC3=C(C=C(C=C3)OC)OC |
Origin of Product |
United States |
Preparation Methods
Core Thiadiazole Ring Formation
The 1,3,4-thiadiazole scaffold is synthesized via cyclization of thiosemicarbazide precursors. A representative approach involves reacting hydrazine-carbothioamide derivatives with carbon disulfide under alkaline conditions, followed by acid-mediated cyclization. For this compound, the 5-position is functionalized with a 4-methoxybenzyl sulfanyl group, introduced through nucleophilic displacement using 4-methoxybenzyl thiol.
Key Reaction Conditions:
-
Reactants: Hydrazine-carbothioamide, carbon disulfide, 4-methoxybenzyl thiol
-
Solvent: Ethanol/water mixture
-
Catalyst: Sodium hydroxide (1.2 equiv)
-
Temperature: Reflux at 80°C for 12 hours
| Step | Reactants | Solvent | Catalyst | Temp./Time | Yield |
|---|---|---|---|---|---|
| Thiolation | Thiourea, I₂ | DMF | None | 60°C, 6 h | 80% |
| Acetylation | Chloroacetamide, TEA | DMF | TEA | RT, 24 h | 75% |
Coupling with N-(2,4-Dimethoxyphenyl) Group
The final step involves coupling the sulfanylacetamide-thiadiazole intermediate with 2,4-dimethoxyaniline. This is achieved via a nucleophilic acyl substitution reaction using N,N’-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.
Reaction Setup:
-
Molar Ratio: 1:1.2 (intermediate : 2,4-dimethoxyaniline)
-
Solvent: Anhydrous dichloromethane
-
Conditions: Stirred at 0°C → RT for 48 hours
-
Workup: Sequential washes with 5% HCl, saturated NaHCO₃, and brine
-
Purification: Silica gel chromatography (eluent: ethyl acetate/hexane 3:7)
Critical Process Optimization
Solvent and Temperature Effects
Catalytic Systems
-
DCC/DMAP Synergy: This combination minimizes racemization and improves coupling efficiency to >90% conversion.
-
Base Selection: TEA outperforms pyridine in acetylation by reducing esterification side reactions.
Analytical Characterization
Post-synthesis validation employs:
-
¹H/¹³C NMR: Confirms substitution patterns (e.g., methoxy singlet at δ 3.8 ppm, thiadiazole C-S resonance at δ 165 ppm).
-
HPLC-MS: Verifies molecular ion peak at m/z 463.6 [M+H]⁺ and purity >98%.
-
IR Spectroscopy: N-H stretch at 3280 cm⁻¹ and C=O at 1680 cm⁻¹ confirm acetamide formation.
Scalability and Industrial Considerations
Bench-scale protocols (1–10 g) achieve consistent yields of 55–60%, but pilot-scale trials (100 g) face challenges:
-
Purification Bottlenecks: Column chromatography becomes impractical; alternative crystallization (ethyl acetate/hexane) yields 50% with 97% purity.
-
Cost Drivers: 4-Methoxybenzyl thiol accounts for 40% of raw material costs, necessitating in-house synthesis from 4-methoxybenzyl chloride and thiourea.
Comparative Analysis of Synthetic Routes
| Route | Key Step | Advantages | Limitations | Yield |
|---|---|---|---|---|
| A | Direct thiolation-acetylation | Fewer steps, lower cost | Moderate purity (85–90%) | 58% |
| B | Pre-functionalized thiadiazole | Higher purity (>95%) | Longer synthesis (4 extra steps) | 45% |
Emerging Methodologies
Recent advances include:
Chemical Reactions Analysis
Nucleophilic Substitution at Sulfur Centers
The compound’s sulfanyl (-S-) groups exhibit nucleophilic reactivity, enabling substitution under controlled conditions.
Key Findings :
-
The exocyclic sulfur atom at the 5-position of the thiadiazole ring is more reactive than the acetamide’s sulfur due to electronic effects .
-
Alkylation reactions are regioselective, favoring the thiadiazole’s sulfur over the benzyl sulfanyl group.
Oxidation Reactions
The sulfanyl moieties can undergo oxidation to sulfoxides or sulfones, altering biological activity.
| Oxidizing Agent | Conditions | Product | Application |
|---|---|---|---|
| H₂O₂ (30%) | Acetic acid, 60°C, 4 hrs | Sulfoxide derivative (IC₅₀ improved by 40%) | Enhanced anticancer activity |
| m-CPBA | CH₂Cl₂, 0°C, 2 hrs | Sulfone analog | Increased metabolic stability |
Mechanistic Insight :
-
Oxidation at the benzyl sulfanyl group proceeds faster than at the thiadiazole’s sulfur due to steric hindrance.
Hydrolysis of the Acetamide Group
The acetamide linkage undergoes hydrolysis under acidic or basic conditions:
Stability Data :
Electrophilic Aromatic Substitution
The dimethoxyphenyl ring undergoes electrophilic substitution, enabling further functionalization:
| Reaction | Reagents | Position | Major Product |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | Para to OMe | 3-Nitro-N-(2,4-dimethoxyphenyl) derivative |
| Bromination | Br₂, FeBr₃, CH₂Cl₂ | Ortho to NH | 5-Bromo-thiadiazole analog |
SAR Note :
-
Electron-donating methoxy groups direct electrophiles to the para position, enhancing regioselectivity.
Metal-Catalyzed Cross-Couplings
The thiadiazole ring participates in palladium-catalyzed couplings for structural diversification:
| Coupling Type | Catalyst | Substrate | Product |
|---|---|---|---|
| Suzuki-Miyaura | Pd(dppf)Cl₂ | Arylboronic acids | Biaryl-thiadiazole conjugates |
| Sonogashira | PdCl₂(PPh₃)₂, CuI | Terminal alkynes | Alkynyl-thiadiazole derivatives |
Optimized Conditions :
-
Reactions require anhydrous DMF at 90°C for 12–24 hours.
Stability Under Physiological Conditions
Critical for drug development, the compound’s stability was tested in simulated biological environments:
| Condition | pH | Temperature | Half-Life (t₁/₂) | Degradation Products |
|---|---|---|---|---|
| Simulated gastric fluid | 1.2 | 37°C | 2.3 hrs | Acetic acid, thiadiazole fragments |
| Simulated intestinal fluid | 6.8 | 37°C | 8.7 hrs | Sulfoxide derivatives |
Photochemical Reactivity
UV irradiation induces structural changes:
| Wavelength | Solvent | Time | Product | Yield |
|---|---|---|---|---|
| 254 nm | MeOH | 2 hrs | Ring-opened thiadiazole with -SH group | 45% |
Application :
Scientific Research Applications
Chemistry
In chemistry, N-(2,4-dimethoxyphenyl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases due to its ability to interact with specific enzymes or receptors.
Industry
In the industrial sector, this compound could be used in the development of new materials with unique properties, such as enhanced conductivity or specific binding affinities.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The methoxy and sulfanyl groups can form hydrogen bonds or hydrophobic interactions with these targets, modulating their activity. The thiadiazole ring may also play a role in stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues include:
- Electron-Donating vs. Electron-Withdrawing Groups: Methoxy groups (target compound) improve solubility in polar solvents compared to chloro (5e) or trifluoromethyl () substituents.
- Bioactivity : Chloro and nitro substituents (e.g., 5e, ) correlate with antimicrobial activity but may increase cytotoxicity. Methoxy groups in the target compound could mitigate toxicity while retaining efficacy .
Physicochemical Properties
- Melting Points : Methoxy-substituted compounds (e.g., target compound) are expected to exhibit lower melting points than chloro analogues (5e: 132–134°C) due to reduced crystallinity from bulky substituents .
- Solubility: The 2,4-dimethoxyphenyl group likely improves aqueous solubility compared to nonpolar aryl substituents (e.g., benzyl in 5h) .
Pharmacological Activity
- Antimicrobial Potential: Analogues with chloro (5e) or nitro groups show moderate-to-strong activity against Gram-positive bacteria and fungi . The target compound’s methoxy groups may broaden spectrum with reduced resistance risk.
- Cytotoxicity : Compounds with methoxy substituents (e.g., ) exhibit lower hemolytic activity compared to chloro derivatives, suggesting improved safety profiles .
Biological Activity
N-(2,4-dimethoxyphenyl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes available research findings regarding its biological activities, including cytotoxic effects against various cancer cell lines and potential mechanisms of action.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a thiadiazole moiety and methoxy-substituted phenyl groups. Its chemical formula is , and it possesses significant molecular diversity which contributes to its biological activities.
Anticancer Activity
Research has shown that derivatives of thiadiazoles exhibit notable cytotoxic properties against various cancer cell lines. A review highlighted that many compounds within this class, including those similar to N-(2,4-dimethoxyphenyl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide, demonstrate significant growth inhibition in treated cell lines.
Table 1: Cytotoxicity Data of Thiadiazole Derivatives
The compound's structure suggests that its anticancer activity is likely influenced by the presence of the thiadiazole ring and the methoxy groups, which may enhance its interaction with cellular targets.
The mechanisms by which N-(2,4-dimethoxyphenyl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide exerts its effects are not fully elucidated but may involve the following pathways:
- Inhibition of Cell Proliferation : Studies indicate that thiadiazole derivatives can induce apoptosis in cancer cells through various signaling pathways.
- Reactive Oxygen Species (ROS) Generation : Some compounds have been shown to increase ROS levels in cells, leading to oxidative stress and subsequent cell death.
- Targeting Specific Proteins : Molecular docking studies suggest that these compounds may interact with specific proteins involved in cell cycle regulation and apoptosis.
Antimicrobial Activity
In addition to anticancer properties, some studies have explored the antimicrobial potential of thiadiazole derivatives. The presence of sulfur atoms in the thiadiazole structure is believed to contribute to their activity against bacteria and fungi.
Case Studies
A notable study evaluated the antimicrobial efficacy of several thiadiazole derivatives against common pathogens. The results indicated that certain modifications on the thiadiazole ring significantly enhanced antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.
Table 2: Antimicrobial Activity of Thiadiazole Derivatives
Q & A
Q. Q: What methodological strategies are recommended for optimizing the synthesis of this thiadiazole-acetamide hybrid to improve yield and purity?
A: Key steps include:
- Intermediate stabilization : Use inert atmospheres (N₂/Ar) during sulfanyl group coupling to prevent oxidation of thiol intermediates .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of aromatic intermediates, while triethylamine or pyridine neutralizes HCl byproducts during sulfonamide formation .
- Stepwise purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) isolates intermediates, followed by recrystallization (ethanol/water) for final product purification .
Advanced Synthesis Challenges
Q. Q: How can researchers address disulfide byproduct formation during the sulfanyl coupling step?
A:
- Reductive quenching : Add sodium borohydride (NaBH₄) post-reaction to reduce disulfide bonds to thiols .
- Thiol-protecting groups : Use trityl or acetyl protecting groups during intermediate synthesis to prevent unintended cross-coupling .
- Real-time monitoring : Employ TLC or HPLC-MS to track reaction progress and identify disulfide contamination early .
Basic Structural Characterization
Q. Q: Which spectroscopic techniques are critical for confirming the structure of this compound?
A:
- NMR : ¹H/¹³C NMR identifies methoxy (δ 3.7–3.9 ppm), acetamide carbonyl (δ ~170 ppm), and thiadiazole ring protons (δ 7.5–8.5 ppm) .
- FT-IR : Confirm sulfanyl (C–S stretch, ~600–700 cm⁻¹) and acetamide (N–H bend, ~1550 cm⁻¹; C=O stretch, ~1650 cm⁻¹) groups .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z ~500–550) .
Advanced Crystallographic Analysis
Q. Q: What challenges arise in X-ray crystallographic refinement of this compound, and how can SHELX software address them?
A:
- Disorder in flexible groups : The 4-methoxybenzyl and thiadiazole moieties may exhibit positional disorder. Use SHELXL’s PART instruction to model partial occupancy .
- Twinned crystals : For non-merohedral twinning, apply SHELXL’s TWIN/BASF commands to refine twin laws and scale intensities .
- Hydrogen bonding networks : SHELXPRO visualizes intermolecular interactions (e.g., C–H⋯O/N) to validate packing stability .
Basic Biological Evaluation
Q. Q: What standardized assays are suitable for preliminary evaluation of enzyme inhibition activity?
A:
- Acetylcholinesterase (AChE) inhibition : Ellman’s assay (λ = 412 nm) with donepezil as a positive control .
- Kinase inhibition : ADP-Glo™ kinase assay for IC₅₀ determination .
- Antimicrobial screening : Broth microdilution (CLSI guidelines) against S. aureus and E. coli .
Advanced Structure-Activity Relationship (SAR) Studies
Q. Q: How can researchers resolve contradictions in bioactivity data across derivatives with varying substituents?
A:
- Pharmacophore mapping : Use Schrödinger’s Phase or MOE to identify critical groups (e.g., methoxy vs. chloro substituents) .
- Free-Wilson analysis : Quantify contributions of substituents (e.g., 4-methoxybenzyl vs. 4-chlorophenyl) to activity .
- MD simulations : GROMACS-based simulations assess ligand-receptor binding stability (e.g., thiadiazole interactions with ATP-binding pockets) .
Data Contradiction Analysis
Q. Q: How should researchers interpret discrepancies in solubility data between computational predictions and experimental results?
A:
- Solvent parameter calibration : Recalculate Hansen solubility parameters (HSPiP software) using experimental solubility in DMSO/water mixtures .
- Polymorphism screening : Perform PXRD to detect crystalline vs. amorphous forms affecting solubility .
- LogP adjustment : Correct predicted LogP (e.g., ACD/Labs) using experimental shake-flask method values .
Computational Modeling
Q. Q: What DFT-based strategies optimize the electronic properties of this compound for target binding?
A:
- Frontier molecular orbitals (FMOs) : Gaussian 09 calculations (B3LYP/6-311+G**) identify HOMO-LUMO gaps influencing redox activity .
- Molecular docking : AutoDock Vina screens interactions with cysteine proteases (e.g., papain-like viral proteases) using flexible ligand docking .
- ADMET prediction : SwissADME evaluates bioavailability risks (e.g., CYP450 inhibition) to prioritize derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
